![molecular formula C31H27N3O2S B2764003 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide CAS No. 391228-42-5](/img/structure/B2764003.png)
2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the thio group could react with alkyl halides, and the tetrahydroquinoline could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like cyano and acetamide would likely make the compound somewhat polar and could influence its solubility in different solvents .Scientific Research Applications
Synthesis of Complex Alkaloids
Research conducted by Padwa et al. (2003) details a diastereoselective synthesis approach targeting the alkaloid jamtine, involving a tandem Pummerer/Mannich cyclization sequence. This method demonstrates the utility of similar compounds in constructing complex alkaloid structures, which are significant due to their potential therapeutic properties. The study emphasizes the stereochemical control and convergence offered by this synthetic strategy, highlighting its suitability for assembling tetrahydroisoquinoline alkaloids with therapeutic implications (Padwa, Danca, Hardcastle, & McClure, 2003).
Heterocyclic Synthons for Therapeutic Applications
The work of Dyachenko and Vovk (2013) introduces derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids as promising heterocyclic synthons. These compounds, including structures related to 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide, have been explored for their potential in synthesizing HIV-1 reverse transcriptase inhibitors, antimicrobial agents, and substances with cardiotonic action. This research underscores the importance of such heterocyclic compounds in developing new therapeutic agents (Dyachenko & Vovk, 2013).
Anticancer and Antimicrobial Activities
A study by Ibrahim A. Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance to the compound , revealed broad-spectrum antitumor activity. This highlights the potential of similar structures in anticancer research. The study also underscores the importance of molecular docking methodologies in identifying promising anticancer compounds by evaluating their interactions with biological targets such as EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to cell signaling, protein synthesis, or metabolic regulation .
Pharmacokinetics
Its lipophilicity may influence its bioavailability and distribution within the body .
Result of Action
Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2S/c32-19-27-30(23-15-17-25(18-16-23)36-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)34-31(27)37-21-29(35)33-24-11-5-2-6-12-24/h1-6,9-12,15-18H,7-8,13-14,20-21H2,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWCYGVWCDOPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.